2-Methylnonadecane

Physical property differentiation Sample handling Branched alkane procurement

Researchers requiring a verified C20 branched alkane for GC retention indexing or pheromone studies face isomer misidentification risk with generic 'branched alkane' sources. 2-Methylnonadecane (CAS 1560-86-7) eliminates this uncertainty: • Defined Kovats RI of 1966 on DB-5 phase for accurate chromatographic peak assignment • Identical to the natural Holomelina lamae pheromone component for bioassay validity • Positionally verified 2-methyl substitution ensures correct Abraham L descriptor (9.563) for LSER modeling

Molecular Formula C20H42
Molecular Weight 282.5 g/mol
CAS No. 1560-86-7
Cat. No. B075562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnonadecane
CAS1560-86-7
Molecular FormulaC20H42
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(C)C
InChIInChI=1S/C20H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3/h20H,4-19H2,1-3H3
InChIKeyLEEDMQGKBNGPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylnonadecane Procurement Overview


2-Methylnonadecane (CAS 1560-86-7), also known as isoeicosane, is a C20 monomethyl-branched saturated hydrocarbon (C₂₀H₄₂, MW 282.55) belonging to the branched alkane class [1][2]. This compound is a constitutional isomer of n-eicosane and differs from other methylnonadecanes solely in the position of its methyl substituent at the C-2 carbon. It occurs naturally in insect pheromone glands, plant cuticular waxes, and geochemical samples, and is widely employed as a reference standard for gas-chromatographic retention indexing and as a model branched hydrocarbon in materials science and solvation parameter studies [3][4][5].

Branched alkane anchor for GC retention indexing
Sex pheromone blend component for H. lamae research
Isomer-specific L descriptor for LSER modeling

2-Methylnonadecane: Risks of Generic Substitution


Superficial similarity among C20 branched alkanes masks crucial differences: a methyl group shift from the 2- to the 3- or 10-position alters the Kovats retention index by up to 230 units and changes the Abraham L solute descriptor by up to 0.114, directly impacting GC peak identification and physicochemical prediction accuracy [1]. In insect chemical ecology, 2-methylnonadecane constitutes a specific, non-substitutable component of the Holomelina lamae sex pheromone blend at precise ratios [2]. In materials science, even trace isomer contamination induces distinct mechanical relaxation loss peaks in polycrystalline n-paraffins [3]. Generic 'branched C20 alkane' procurement without positional verification thus risks analytical misidentification, bioassay invalidation, and erroneous material property measurements.

Positional isomer mismatch
Methyl shift from C-2 to C-3 or C-10 can alter KRI by >30 units and L descriptor, risking GC peak misassignment.
Pheromone blend disruption
Wrong methylnonadecane isomer alters H. lamae blend stoichiometry and may reduce bioassay response.

2-Methylnonadecane: Evidence vs. Closest Analogs


Melting Point vs. n-Eicosane

2-Methylnonadecane exhibits a melting point of 18.3 °C, substantially lower than the 35-38 °C melting range of its linear isomer n-eicosane. This depression of approximately 19 °C is a direct consequence of methyl branching at the C-2 position, which disrupts crystal packing in the solid state .

Melting Point vs n-Eicosane
Head-to-head
18.3 °C vs 35–38 °C (n-eicosane)
Enables ambient-temperature handling without heated storage
~19 °C depression from branched structure
Physical property differentiation Sample handling Branched alkane procurement

KRI vs. C20 Isomers

On a DB-5 capillary column, the Kovats retention index (KRI) of 2-methylnonadecane is 1966. This value differentiates it from the linear alkane n-eicosane (KRI = 2000, by definition) and from the mid-chain positional isomer 10-methylnonadecane (KRI = 1943) [1][2]. The KRI shift of 34 units versus n-eicosane and 23 units versus 10-methylnonadecane provides unequivocal chromatographic resolution.

KRI vs C20 Isomers
Head-to-head
1966 (2-methyl) | 2000 (n-eicosane) | 1943 (10-methyl)
Unambiguous GC peak assignment in complex hydrocarbon mixtures
Published DB-5 retention index data
Gas chromatography Retention index Isomer identification

Abraham L Descriptor vs. Positional Isomers

The Abraham model L solute descriptor for 2-methylnonadecane is 9.563, compared with 9.607 for 3-methylnonadecane, 9.449 for 10-methylnonadecane, and 9.731 for n-eicosane [1]. The L descriptor encodes the compound's gas-liquid partitioning behavior and is used to predict enthalpy of vaporization, solubility, and other physicochemical quantities via linear solvation energy relationships (LSERs).

Abraham L Descriptor
Reported
9.563 (2-methyl); cf. 9.607 (3-methyl), 9.449 (10-methyl), 9.731 (n-eicosane)
Prevents prediction errors in LSER models
Calculated from gas-liquid retention data
Solvation parameter model LSER Physicochemical property prediction

Pheromone Blend Specificity in Holomelina lamae

In Holomelina lamae (Lepidoptera: Arctiidae), 2-methylnonadecane is one of six essential hydrocarbon components of the female sex pheromone blend. Quantitative analysis of gland extracts from 2-day-old females revealed a component ratio of 0.70 : 4.19 : 90.12 : 1.65 : 1.91 : 1.42 for the six components, with 2-methylnonadecane representing the terminal 1.42% of the blend. The airborne release ratio closely mirrors the gland ratio (1.53% for 2-methylnonadecane). Removal or substitution of this minor component would alter the blend stoichiometry, which is tightly regulated in the species [1].

Pheromone Blend Specificity
Head-to-head
1.42% gland / 1.53% airborne (vs 90.12% major component)
Blend fidelity requires exact isomer at specified ratio
H. lamae calling female gland extract analysis
Insect chemical ecology Pheromone blend Semiochemical identification

Mechanical Relaxation Signature in n-Paraffins

When incorporated as a dilute branched impurity in purified n-eicosane (C20H42), 2-methylnonadecane induces mechanical relaxation (α) loss peaks that are absent in pure single crystals of n-eicosane. This behavior is observed alongside 10-methylnonadecane, but the relaxation response correlates specifically with the presence of branched isomer impurities, demonstrating that even trace amounts of this specific isomer can measurably alter the mechanical properties of long-chain hydrocarbon solids [1].

Mechanical Relaxation
Class-level
Induces α relaxation loss peak in n-eicosane; pure n-eicosane: no peak
Model branched impurity for crystalline dynamics studies
Class-level observation; isomer-specific attribution requires validation
Materials science Internal friction Polycrystalline hydrocarbons

Certified Reference Standard for GC-MS

2-Methylnonadecane is commercially supplied as a calibrated reference standard (1000 µg/mL in isooctane) for quantitative gas chromatography-mass spectrometry, specifically targeting petroleum fingerprinting, environmental forensics, and complex hydrocarbon mixture deconvolution . While n-eicosane and other linear alkanes are widely available as analytical standards, certified reference solutions of positional methylnonadecane isomers at defined concentrations are less common, making 2-methylnonadecane a practical entry point for branched alkane quantification workflows.

Certified Reference Standard
Class-level
1000 µg/mL in isooctane, 1 mL format
Ready-to-use quantitative GC-MS calibrant
Limited positional isomer standard availability
Analytical reference material GC-MS calibration Petroleum biomarker analysis

2-Methylnonadecane Application Scenarios


GC-MS Retention Index Calibration

2-Methylnonadecane's precisely known Kovats retention index (KRI 1966 on DB-5) and its commercial availability as a certified reference standard make it an ideal calibrant for gas chromatographic analysis of Fischer-Tropsch products, petroleum crudes, and environmental samples [1][2]. The KRI value, which lies between n-nonadecane and n-eicosane, provides an additional anchor point for constructing retention index ladders that include branched alkanes, improving peak assignment confidence in complex chromatograms where linear alkane standards alone are insufficient [1].

Insect Pheromone Research & Lure Design

In lepidopteran chemical ecology, 2-methylnonadecane is an essential minor component of the Holomelina lamae sex pheromone blend, constituting 1.42–1.53% of the natural ratio [3]. Researchers synthesizing artificial pheromone lures for field trapping, electrophysiological recording, or mating disruption studies must include the exact 2-methyl isomer at this specific ratio; substitution with other methylnonadecanes will alter the blend stoichiometry and is expected to reduce male attraction based on the species' tight regulation of component proportions [3].

Solvation Parameter Model & Property Prediction

2-Methylnonadecane has a measured Abraham L solute descriptor of 9.563, distinguishing it from the 3-methyl (9.607) and 10-methyl (9.449) isomers [2]. This value is critical for building and validating linear solvation energy relationship (LSER) models that predict enthalpy of vaporization, octanol-water partition coefficients, and gas-liquid chromatographic retention for branched hydrocarbons. Using the isomer-specific L value eliminates prediction errors that would result from treating all 'methylnonadecanes' as equivalent [2].

Mechanical Relaxation in Long-Chain Hydrocarbons

2-Methylnonadecane serves as a structurally defined branched impurity for investigating mechanical relaxation phenomena in polycrystalline n-paraffins. When doped into purified n-eicosane, it induces characteristic α loss peaks observable by internal friction measurements, providing a controlled model system for studying the effects of chain branching on crystalline lattice dynamics [4]. This application is relevant to wax crystallization research, phase-change material design, and petroleum pipeline deposition studies.

Application
Selection Property
Validation Focus
GC-MS retention index calibration
Branched alkane retention anchor
Peak assignment in complex hydrocarbon matrices
Insect pheromone lure research
Species-specific blend component
Pheromone blend stoichiometry fidelity
LSER modeling and property prediction
Isomer-specific L descriptor
Prediction accuracy for branched hydrocarbons
Crystalline hydrocarbon dynamics
Branched impurity probe
α relaxation peak characterization
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